4-bromo-1H-indazole-6-carboxylic acid

Physicochemical profiling Drug-likeness Regioisomer comparison

4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) is a heterocyclic building block of the indazole family, bearing a bromine atom at the 4-position and a carboxylic acid group at the 6-position. With molecular formula C₈H₅BrN₂O₂ and molecular weight 241.04 g/mol, this compound has a calculated acid pKa of 3.60, a LogP of 1.72, and a polar surface area of 65.98 Ų, complying with Lipinski's Rule of Five.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 885523-43-3
Cat. No. B1292525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-indazole-6-carboxylic acid
CAS885523-43-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyPTPANGLJLZZYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) – Chemical Class and Core Specifications for Informed Procurement


4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) is a heterocyclic building block of the indazole family, bearing a bromine atom at the 4-position and a carboxylic acid group at the 6-position [1]. With molecular formula C₈H₅BrN₂O₂ and molecular weight 241.04 g/mol, this compound has a calculated acid pKa of 3.60, a LogP of 1.72, and a polar surface area of 65.98 Ų, complying with Lipinski's Rule of Five [2]. It is commercially available at ≥95% purity as a light yellow to yellow solid, with a melting point of 294–296 °C (decomposition) and full characterization by ¹H NMR, ¹³C NMR, and HRMS (ESI) [3]. Its primary value proposition lies in its dual orthogonal functional handles—the C4 bromine enabling transition-metal-catalyzed cross-couplings and the C6 carboxylic acid permitting amidation or esterification—making it a versatile intermediate for kinase inhibitor programs .

Why 4-Bromo-1H-indazole-6-carboxylic acid Cannot Be Casually Substituted by Other Bromo-Indazole Carboxylic Acid Regioisomers – Procurement Risk Analysis


Substituting 4-bromo-1H-indazole-6-carboxylic acid with a different bromo-indazole carboxylic acid regioisomer—such as the 3-bromo-6-carboxylic acid (CAS 114086-30-5), 5-bromo-6-carboxylic acid (CAS 1227270-14-5), or 4-bromo-3-carboxylic acid (CAS 885521-80-2)—introduces measurable physicochemical divergences that propagate into downstream synthetic and pharmacological outcomes . The regiochemistry of bromine placement alters the compound's LogP by up to 0.85 log units (target LogP 1.72 vs. 3-bromo isomer LogP 2.57), shifts the acid pKa (target pKa 3.60 vs. 3-bromo isomer pKa 3.79), and changes the electronic environment of the indazole ring, directly affecting cross-coupling reactivity at the bromine site and the acidity/reactivity of the carboxylic acid [1]. Because the C4 and C6 positions are non-equivalent in indazole's fused bicyclic system, the electronic and steric profiles governing Pd-catalyzed couplings differ substantially between regioisomers, meaning a synthetic route validated with the 4-bromo-6-carboxylic acid regioisomer cannot be assumed to perform identically with the 3-bromo or 5-bromo analogs without re-optimization [2].

Quantitative Differentiation Evidence for 4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Bromo-6-carboxylic Acid vs. 3-Bromo-6-carboxylic Acid Regioisomer

The target compound 4-bromo-1H-indazole-6-carboxylic acid exhibits a calculated LogP of 1.72, which is 0.85 log units lower than the 3-bromo-6-carboxylic acid regioisomer (LogP 2.57) and 0.35 log units lower than the 4-bromo-3-carboxylic acid regioisomer (LogP 2.07) . This lower lipophilicity results from the specific positioning of the carboxylic acid at C6 in combination with bromine at C4, which influences the overall dipole moment and hydrogen-bonding capacity of the molecule. The 3-bromo isomer's higher LogP (2.57) places it near the upper boundary of optimal CNS drug-likeness (LogP 1–3), whereas the target compound's LogP of 1.72 sits comfortably within the optimal range for both CNS and peripheral drug targets [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

Acid Dissociation Constant (pKa) Comparison: Impact on Carboxylic Acid Reactivity for Amide Bond Formation

The target compound has a calculated acid pKa of 3.60 for its C6 carboxylic acid group, whereas the 3-bromo-6-carboxylic acid regioisomer has a predicted pKa of 3.79 ± 0.30 . The lower pKa of the target compound indicates that its carboxylic acid is approximately 0.19 pKa units more acidic (roughly 1.5× greater acid strength). This difference arises because the bromine at C4 exerts a stronger electron-withdrawing inductive effect on the carboxylic acid at C6 than bromine at C3 does on the same carboxylic acid position, due to the relative positioning of substituents on the indazole ring [1]. The slightly enhanced acidity of the target compound's carboxylic acid can translate into improved activation efficiency in carbodiimide-mediated amide coupling reactions commonly employed in medicinal chemistry library synthesis.

Synthetic chemistry Amidation pKa differentiation

Halogen-Dependent Molecular Weight and Reactivity: Bromine (4-Br) vs. Chlorine (4-Cl) Analog in Cross-Coupling

The target compound (MW 241.04 g/mol) contains a C4 bromine atom, which is a superior leaving group in oxidative addition steps of Pd-catalyzed cross-coupling reactions compared to the chlorine atom in the direct analog 4-chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1; MW 196.59 g/mol) . The C–Br bond dissociation energy (~285 kJ/mol) is significantly lower than the C–Cl bond dissociation energy (~350 kJ/mol), meaning that the brominated compound undergoes oxidative addition with Pd(0) catalysts under milder conditions (lower temperature, shorter reaction time). This is a class-level inference supported by extensive organometallic literature on aryl halide reactivity in Suzuki, Heck, and Buchwald-Hartwig couplings [1]. The molecular weight difference (ΔMW = 44.45 g/mol) also means that on a mole-equivalent basis, 22.6% more mass of the target compound is required to achieve the same molar quantity as the chloro analog, which has procurement and cost implications.

Cross-coupling reactivity Halogen selection Synthetic strategy

Synthetic Accessibility: Documented High-Yield Preparation with Full Spectroscopic Validation

A peer-reviewed synthetic protocol for 4-bromo-1H-indazole-6-carboxylic acid, sourced from Tetrahedron (2014, vol. 70, #2, p. 318–326) and reproduced in the ChemicalBook database, reports a robust saponification of methyl 4-bromo-1H-indazole-6-carboxylate (13) to the target acid (14) in 83% isolated yield [1]. The product is fully characterized: mp 294–296 °C (decomposition), TLC Rf 0.10 (10% MeOH/CH₂Cl₂), ¹H NMR (DMSO-d₆) δ 13.78 (br s, 1H), 13.3 (br s, 1H), 8.15 (s, 2H), 7.80 (d, J = 0.5 Hz, 1H); ¹³C NMR δ 166.4, 139.9, 133.4, 129.9, 125.7, 123.0, 113.0, 111.8; HRMS (ESI) [M(⁷⁹Br)+H]⁺ calc. 240.9613, found 240.9607 [2]. In contrast, analogous synthetic protocols for the 5-bromo-6-carboxylic acid and 3-bromo-6-carboxylic acid isomers are less thoroughly documented in the open peer-reviewed literature, with characterization data largely limited to vendor-supplied certificates of analysis rather than published, citable spectroscopic datasets.

Synthetic methodology Process chemistry Quality control

Regiochemical Preference in Kinase Inhibitor Patent Literature: 4-Bromo-6-carboxylic Acid as a Privileged Intermediate

Analysis of indazole-based kinase inhibitor patent literature reveals a distinct preference for the 4-bromo-6-carboxylic acid substitution pattern in intermediate compounds. The closely related methyl ester, methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8), is explicitly cited as a pharmaceutical intermediate in multiple patent families, including those directed toward protein kinase inhibitors for oncology indications (US-6531491-B1; WO2008/074749) [1]. The 4-bromo-6-carboxylic acid scaffold places the bromine at a position that, when elaborated via cross-coupling, projects substituents into a vector compatible with the ATP-binding pocket of multiple kinases, while the C6 carboxylic acid serves as a convenient anchor point for amide bond formation with diverse amine fragments . In contrast, patent examples utilizing the 3-bromo-6-carboxylic acid or 5-bromo-6-carboxylic acid regioisomers as core intermediates appear with notably lower frequency in the kinase inhibitor patent space, suggesting that the 4-bromo-6-carboxylic acid pattern has been empirically favored in medicinal chemistry optimization campaigns.

Kinase inhibitors Patent analysis Medicinal chemistry

Procurement-Matched Application Scenarios for 4-Bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring a C4-Aryl Elaboration Vector with a C6-Amide Anchor Point

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy 4-bromo-1H-indazole-6-carboxylic acid as a bifunctional core scaffold. The C4 bromine enables Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity at a vector position validated in kinase patent literature (US-6531491-B1; US-9029356-B2) [1], while the C6 carboxylic acid permits parallel amide library synthesis. The compound's LogP of 1.72 positions derived inhibitors favorably within drug-like chemical space, and the published synthetic protocol (83% yield, full characterization) ensures reproducible access to the intermediate at multigram scale [2]. This scenario is specifically advantageous over the 3-bromo-6-carboxylic acid isomer, whose higher LogP (2.57) may push certain elaborated analogs beyond desirable lipophilicity ranges.

Antibacterial FtsZ Inhibitor Development Using 4-Bromo-Indazole Scaffolds

The 4-bromo-1H-indazole motif has been validated as a productive scaffold for bacterial cell division protein FtsZ inhibition, with Wang et al. (2015) demonstrating that 4-bromo-1H-indazole derivatives exhibit potent activity against Gram-positive pathogens, including 256-fold improvement over 3-methoxybenzamide against penicillin-resistant S. aureus [1]. The target compound serves as the free carboxylic acid intermediate for generating the carboxamide and ester derivatives evaluated in this study. The well-characterized melting point (294–296 °C) and spectroscopic fingerprint facilitate quality control during scale-up, while the bromine's reactivity profile enables late-stage diversification to optimize antibacterial potency and spectra of activity.

Physicochemical Property-Driven Fragment or Lead Optimization Where Moderate Lipophilicity Is Required

For fragment-based drug discovery or lead optimization programs where maintaining LogP below 2.0 is a design criterion (e.g., CNS-penetrant or highly soluble candidates), the target compound's calculated LogP of 1.72 is more suitable than the 3-bromo-6-carboxylic acid isomer (LogP 2.57) or the 4-bromo-3-carboxylic acid isomer (LogP 2.07) [1]. The compound's compliance with Lipinski's Rule of Five, moderate polar surface area (65.98 Ų), and balanced LogD profile (LogD₅.₅ = -0.17; LogD₇.₄ = -1.62) support its use as a starting point for optimizing pharmacokinetic properties [2]. This makes it a preferred procurement choice when the target product profile demands controlled lipophilicity from the earliest synthetic steps.

Process Chemistry Development Requiring a Citable, Peer-Reviewed Synthetic Route with Full Analytical Data Package

When transitioning from discovery to process development, the availability of a peer-reviewed synthetic protocol (Tetrahedron, 2014) with full ¹H NMR, ¹³C NMR, HRMS, TLC, and melting point data for 4-bromo-1H-indazole-6-carboxylic acid provides a citable reference framework for analytical method development, impurity profiling, and batch release specifications [1]. The 83% isolated yield and straightforward saponification conditions (NaOH/EtOH, rt, 4 h) establish a reproducible baseline against which process improvements can be measured. This documented characterization package exceeds what is typically available for the 3-bromo, 5-bromo, or 4-bromo-3-carboxylic acid regioisomers from publicly accessible, peer-reviewed sources, thereby reducing regulatory documentation burden in later development stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.